![molecular formula C8H8ClNO B12946816 (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyridines This compound is characterized by a chloro substituent at the 4th position and a hydroxyl group at the 7th position of the cyclopenta[b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Hantzsch pyridine synthesis is a well-known method for preparing pyridine derivatives . This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia. The reaction typically proceeds in the presence of a catalyst and under specific temperature conditions to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chloro group with an amine results in an amino derivative.
Wissenschaftliche Forschungsanwendungen
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: A thienopyridine derivative with similar structural features but containing a sulfur atom in the ring.
Uniqueness
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
(7S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2/t7-/m0/s1 |
InChI-Schlüssel |
OXHBZGCVWSXMNS-ZETCQYMHSA-N |
Isomerische SMILES |
C1CC2=C(C=CN=C2[C@H]1O)Cl |
Kanonische SMILES |
C1CC2=C(C=CN=C2C1O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


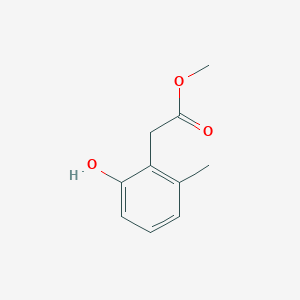
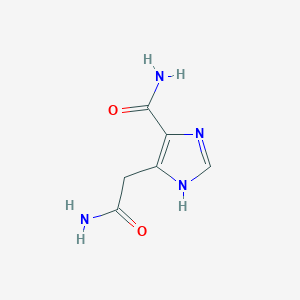
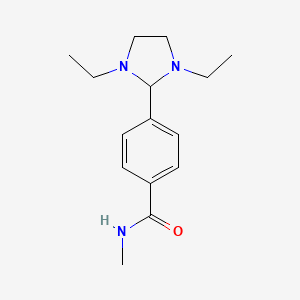
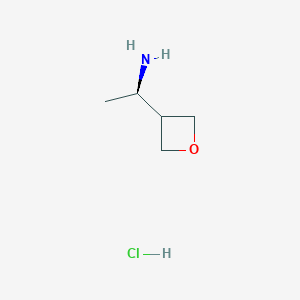
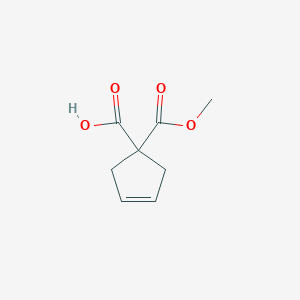
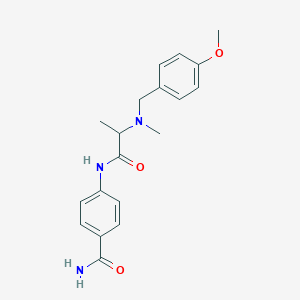
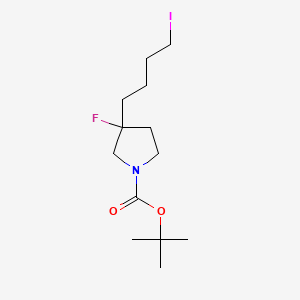
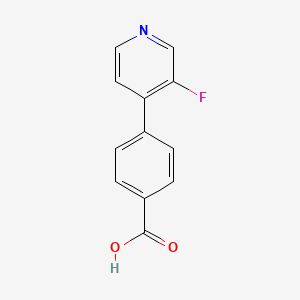
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
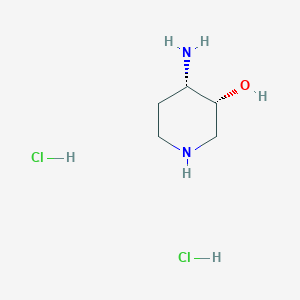
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
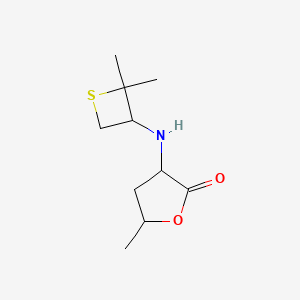
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)

